Boc-1-methyl-DL-tryptophan
Description
Significance of Modified Amino Acids in Chemical Biology
Modified amino acids, often termed unnatural or non-canonical amino acids (UAAs), are amino acids that have been chemically altered from the 20 standard proteinogenic amino acids. fiveable.menih.gov These modifications, which can involve changes to the side chain, backbone, or the addition of functional groups, are instrumental in expanding the chemical diversity of proteins and peptides. fiveable.me
The introduction of modified amino acids into proteins allows researchers to probe and alter biological systems with high precision. nih.gov These alterations can enhance protein stability, modify enzymatic activity, and introduce novel functionalities such as fluorescent probes or photo-crosslinkers to study protein interactions and structure. nih.govnih.gov In the realm of drug discovery, incorporating unnatural amino acids can improve the pharmacokinetic properties of peptide-based drugs, such as increasing their half-life, enhancing target affinity and selectivity, or improving their resistance to degradation by proteases. By moving beyond the limitations of the natural amino acid repertoire, scientists can design novel biomolecules, materials, and therapeutic agents to address complex scientific challenges. nih.gov
Overview of Tryptophan Analogs in Research
Tryptophan, with its unique indole (B1671886) side chain, plays a critical role in protein structure and function, often participating in π-π stacking and hydrogen bonding interactions. iris-biotech.de Tryptophan analogs, which are derivatives of tryptophan with modifications to the indole ring or other parts of the molecule, are powerful tools for studying and modulating these interactions. iris-biotech.deacs.org
A significant area of research for tryptophan analogs is in the study of enzymes that metabolize tryptophan. One of the most prominent examples is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor-mediated immune suppression. rsc.orgnih.gov The substrate analog 1-methyl-tryptophan (1-MT) was one of the first reported inhibitors of IDO1. rsc.orgnih.gov Research has explored both the D and L isomers of 1-methyl-tryptophan, with the D-isomer (also known as Indoximod) showing superior antitumor activity in some in vivo studies and entering clinical trials. rsc.orgchemicalbook.com The study of such analogs provides crucial insights into enzyme mechanisms and serves as a starting point for the development of new therapeutic agents. acs.orgnih.gov Furthermore, modifying the tryptophan structure can tune the rigidity and permeability of drug candidates, potentially enabling them to cross biological barriers like the blood-brain barrier. iris-biotech.de
Rationale for Boc Protection in Tryptophan Chemistry
In the chemical synthesis of peptides or complex molecules containing tryptophan, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups used for the α-amino group of amino acids. nih.govresearchgate.net
The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). rsc.orgresearchgate.net In tryptophan chemistry, the indole nitrogen (N-in) can also be reactive. While the α-amino group is more nucleophilic, protecting the indole nitrogen is sometimes necessary to prevent side reactions like alkylation during synthesis. nih.govrsc.org The Boc group can also be used for this purpose, offering a mild and efficient protection strategy for the indole moiety. rsc.org The use of Boc protection on both the alpha-amine, as in Boc-1-methyl-DL-tryptophan, and sometimes on the indole nitrogen, is a key strategy that enables the precise and controlled synthesis of complex tryptophan-containing molecules for research and drug development. nih.govgoogle.com For instance, the synthesis of radiolabeled 1-methyl-tryptophan for PET imaging utilized a Boc-protected precursor to facilitate the introduction of the radiolabel. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key chemical and physical properties of the compound.
| Property | Value | Source |
| IUPAC Name | 3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | nih.gov |
| Molecular Formula | C₁₇H₂₂N₂O₄ | nih.gov |
| Molecular Weight | 318.4 g/mol | nih.gov |
| CAS Number | 185527-65-5 | clearsynth.com |
| Appearance | White to light brown crystalline powder | chemicalbook.com |
| Melting Point | 136–138 °C (for N-Boc-L-tryptophan) | nih.gov |
Table 2: Common Protecting Groups in Tryptophan Synthesis This table provides a comparison of protecting groups frequently used for the indole nitrogen of tryptophan.
| Protecting Group | Abbreviation | Cleavage Conditions | Notes | Source |
| tert-Butyloxycarbonyl | Boc | Mildly acidic (e.g., TFA) | Offers good stability and is widely used for both α-amino and indole protection. | rsc.org |
| Formyl | For | Alkaline conditions | A traditional protecting group for the indole nitrogen. | rsc.org |
| Benzyloxycarbonyl | Z | Not easily removed under conditions compatible with sensitive peptides. | Offers robust protection but can be difficult to cleave without affecting the peptide. | rsc.org |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBREBKPBFZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc 1 Methyl Dl Tryptophan and Its Derivatives
Direct Synthesis Strategies for Boc-1-methyl-DL-tryptophan
The most direct route to this compound involves the introduction of the Boc protecting group onto the α-amino group of 1-methyl-DL-tryptophan.
N-alpha-Boc Protection of 1-Methyl-DL-tryptophan
The N-alpha-Boc protection of 1-methyl-DL-tryptophan is a standard procedure in organic synthesis. This reaction involves treating the amino acid with a suitable Boc-introducing reagent in the presence of a base. The Boc group is specifically installed on the α-amino group of the tryptophan backbone. Research has demonstrated the successful synthesis of this compound with a reported yield of 82% using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) as the Boc-donating reagent. orgsyn.org
Reagents and Reaction Conditions for N-Boc Introduction
The selection of reagents and reaction conditions is critical for the efficient N-Boc protection of amino acids like 1-methyl-DL-tryptophan.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most widely used reagent for the introduction of the Boc protecting group due to its high reactivity and the clean byproducts (tert-butanol and CO₂) it generates. sigmaaldrich.comwikipedia.org The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. Common bases include sodium bicarbonate, sodium hydroxide (B78521), triethylamine (B128534), and 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.comfishersci.co.uk The choice of solvent is also flexible, with common options including water, dioxane, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and methanol (B129727). fishersci.co.uknih.gov For instance, the N-Boc protection of L-tryptophan has been successfully achieved using Boc₂O and sodium hydroxide in a water-dioxane mixture, yielding 69% of the desired product. nih.gov
While Boc₂O is prevalent, other reagents can also be employed for Boc protection. These alternatives can be useful in cases of substrate sensitivity or to overcome specific challenges like steric hindrance. numberanalytics.com Some of these reagents include:
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent has been effectively used for the Boc protection of various amino acids, including derivatives of tryptophan. orgsyn.org
1-Boc-2-succinimido-carbonate (Boc-OSu): Another active ester that can transfer the Boc group to amines.
tert-Butyl Azidoformate (Boc-N₃): This reagent can also be used for Boc protection. numberanalytics.comorganic-chemistry.org
Boc-DMT: A stable, crystalline reagent that has been shown to efficiently protect amines and amino acids in solvents like methanol or acetonitrile. organic-chemistry.org
The general mechanism for these reagents involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc donor, leading to the formation of the N-Boc protected amine.
Optimization of Reaction Efficiency and Yield
Several factors can be adjusted to optimize the synthesis of Boc-protected amino acids. For sensitive substrates, using mild bases such as sodium bicarbonate or triethylamine can help minimize side reactions. numberanalytics.com The reaction temperature and time can also be modified to improve yields. numberanalytics.com In some instances, purification of the starting amino acid prior to the protection step is necessary to remove impurities that might interfere with the reaction. numberanalytics.com Furthermore, the use of aqueous solvent systems can sometimes reduce the formation of unwanted byproducts. numberanalytics.com For example, a study on the N-Boc protection of amines found that conducting the reaction in water can lead to chemoselective N-tert-butyloxycarbonylation without the formation of common side products like isocyanates or ureas.
Derivatization of Boc-Protected Tryptophan Scaffolds
Once the α-amino group of tryptophan is protected with a Boc group, the indole (B1671886) ring becomes amenable to various derivatization reactions. This strategy allows for the synthesis of a wide range of unnatural amino acids with modified indole moieties.
A notable example is the C7-selective boronation of N-Boc-tryptophan methyl ester. acs.org This process involves a one-pot C2/C7-diboronation followed by a selective C2-protodeboronation. acs.org The resulting C7-boronated tryptophan derivative can then be used in subsequent cross-coupling reactions to introduce various substituents at the C7 position of the indole ring, such as halo, hydroxy, and aryl groups. acs.org This method highlights the utility of the Boc protecting group in facilitating complex modifications of the tryptophan scaffold. acs.orgacs.org
Furthermore, the Boc group can be used in conjunction with other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in an orthogonal protection strategy. wikipedia.orgnumberanalytics.comgoogle.com This allows for the selective deprotection of one group while the other remains intact, enabling even more complex synthetic transformations on the tryptophan molecule. google.com
Indole Ring Functionalization Strategies
Functionalization of the indole ring of tryptophan, a C3-alkylindole, is a key area of research for creating novel amino acid analogs. The Boc protecting group on the alpha-amino group is often employed to modulate reactivity and prevent unwanted side reactions during these transformations. nih.govntu.ac.uk
Selective functionalization at the C7 position of the indole nucleus in tryptophan and tryptamine (B22526) derivatives has historically been challenging. orgsyn.org A significant advancement in this area is a two-step, one-pot procedure that allows for the direct and scalable C7-derivatization of C3-alkylindoles, including N-Boc-tryptophan methyl ester. nih.govacs.org This strategy leverages the differential reactivity of the C2 and C7 positions of the indole ring. nih.govacs.org
The process begins with an iridium-catalyzed C-H borylation that targets both the C2 and C7 positions, forming a C2/C7-diboronated indole intermediate. nih.govresearchgate.net Taking advantage of the high propensity of five-membered heterocycles to undergo protodeboronation at the C2 position, a subsequent selective C2-protodeboronation is performed. nih.govacs.org This second step is typically catalyzed by palladium(II) acetate (B1210297) in acetic acid, which efficiently cleaves the C2-boron bond while leaving the C7-boron bond intact. researchgate.netmit.edu The resulting C7-boronated tryptophan derivative is a versatile building block for further modifications. nih.govnih.gov
The synthesis of C7-boronated Boc-tryptophan derivatives is a cornerstone of modern indole functionalization strategies. nih.govnih.gov These compounds serve as crucial intermediates for introducing a wide array of substituents at the C7 position through cross-coupling reactions. nih.gov A well-documented procedure involves the synthesis of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. orgsyn.orgmit.edu
The synthesis employs N-Boc-L-tryptophan methyl ester as the starting material. mit.edu The key transformation is an iridium-catalyzed diboronation followed by a palladium-catalyzed selective protodeboronation at the C2 position. nih.govresearchgate.netnih.gov This one-pot sequence provides an efficient route to valuable C7-boroindoles, which can then be used to synthesize C7-halo, C7-hydroxy, and C7-aryl tryptophan derivatives. orgsyn.orgnih.govnih.gov The versatility of this method has been demonstrated by the gram-scale synthesis of C7-boronated N-Boc-L-tryptophan methyl ester. nih.govacs.org Similarly, methods have been developed for the synthesis of 4-boronated N-acetyl-tryptophan methyl ester, which can be used to generate C4-substituted tryptophan derivatives. researchgate.net
| Step | Reaction | Key Reagents | Typical Conditions | Outcome |
|---|---|---|---|---|
| 1 | C2/C7-Diboronation | N-Boc-L-tryptophan methyl ester, (1,5-cyclooctadiene)(methoxy)iridium(I) dimer, 4,4'-di-tert-butyl-2,2'-bipyridine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Anhydrous THF, 60 °C, 13 h | Formation of 2,7-diboronated intermediate |
| 2 | C2-Selective Protodeboronation | Palladium(II) acetate | Acetic acid, 30 °C, 12 h | Selective cleavage of C2-boron bond, yielding C7-boronated tryptophan |
Synthesis of Modified Tryptophan Analogs via Boc-Intermediates
Boc-protected tryptophan serves as a versatile intermediate for the synthesis of a wide range of modified tryptophan analogs. The Boc group not only protects the amine functionality but can also direct or enable specific chemical transformations at various positions on the tryptophan molecule. nih.govnih.govntu.ac.uk
One direct modification is the N-alkylation of the indole ring. nih.gov For instance, 1-alkyl-tryptophan analogs can be synthesized from N-Boc-L-tryptophan. The process involves a one-step reaction where the carboxyl group is protected as an ester and the indole nitrogen is alkylated simultaneously using an alkyl bromide in the presence of a base like sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO). nih.gov Subsequent deprotection of the Boc and ester groups yields the desired 1-alkyl-tryptophan analog. nih.gov
The Boc group is also crucial for directing C-H functionalization. In peptide chemistry, a Boc-protected tryptophan residue can undergo palladium-catalyzed C-H olefination, a reaction that is successful for tryptophan residues at any position within a peptide chain. ntu.ac.uk The Boc group is believed to act as a directing group for the C-H activation step. ntu.ac.uk Furthermore, the nucleophilicity of the indole ring can be modulated by the Boc group, enabling regioselective C(2)-arylation. nih.gov This photoredox-catalyzed reaction uses aryldiazonium salts and avoids the undesired C(3)-diazo aryl compound formation that occurs with more nucleophilic, unprotected indoles. nih.gov
| Modification Type | Position | Methodology | Role of Boc Group | Reference |
|---|---|---|---|---|
| N-Alkylation | N1 (Indole) | Alkylation with alkyl bromide in DMSO/NaOH | Amine protection | nih.gov |
| C-H Olefination | C2 or C7 (Indole) | Palladium-catalyzed reaction with styrenes | Amine protection and directing group | ntu.ac.uk |
| C(2)-Arylation | C2 (Indole) | Photoredox catalysis with aryldiazonium salts | Amine protection and modulation of indole nucleophilicity | nih.gov |
Stereoselective Synthesis of Tryptophan Enantiomers
The synthesis of specific enantiomers (D or L) of tryptophan and its analogs is critical for pharmaceutical and biological applications. Several stereoselective strategies have been developed that often involve or lead to Boc-protected tryptophan derivatives.
One powerful approach is catalytic asymmetric synthesis. An iron-catalyzed C(sp³)–H amination of 3-indolepropionic acids provides a direct route to N-Boc-protected β³-tryptophans in a single step with very high enantiomeric excess (up to >99% ee). acs.org This method utilizes a carboxylate-directed intermolecular C-H amination. acs.org Another enantioselective method involves the Friedel-Crafts conjugate addition of an indole to an aminoacrylate. chim.it In this strategy, a chiral ligand, such as (R)-3,3'-dibromo-BINOL, is used to control the stereochemistry of a protonation step, leading to the desired tryptophan enantiomer with good yield and enantioselectivity. chim.it
Chemoenzymatic methods offer an alternative route to enantiopure tryptophan analogs. For example, the enantiomers of β-tryptophan ethyl ester can be prepared via kinetic resolution using the enzyme Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This enzyme selectively N-acylates the (R)-enantiomer of a 3-amino-4-(3-indolyl)butanenitrile intermediate, allowing for the separation of the two enantiomers, which can subsequently be protected with a Boc group. researchgate.net
Furthermore, enantiopure boronated tryptophans have been synthesized starting from simple indole materials and a chiral serine-derived sulfamidate. nih.govacs.org This method allows for the creation of both D and L enantiomers of 5- and 6-boronotryptophans. The Boc protecting group is utilized during the synthesis and is later removed under mild acidic conditions that avoid protodeborylation, yielding the final, optically pure free amino acids. acs.org
| Strategy | Key Catalyst/Reagent | Product | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric C-H Amination | Iron catalyst, BocNHOMs | N-Boc-β³-tryptophans | High enantiomeric excess (up to >99% ee) in a single step. | acs.org |
| Asymmetric Friedel-Crafts Conjugate Addition | (R)-3,3'-dibromo-BINOL (chiral ligand) | Boc-tryptophan derivatives | Asymmetric protonation of a tin enolate intermediate. | chim.it |
| Chemoenzymatic Kinetic Resolution | Candida antarctica lipase A (CAL-A) | Enantiomers of β-tryptophan ethyl ester | (R)-selective enzymatic N-acylation of an aminonitrile. | researchgate.net |
| Chiral Pool Synthesis | Chiral serine-derived sulfamidate | Enantiopure D- and L-5- and 6-boronotryptophans | Builds chirality from a readily available starting material. | nih.govacs.org |
Role and Applications of Boc 1 Methyl Dl Tryptophan in Peptide Chemistry
Cleavage and Deprotection Mechanisms of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its successful removal is a critical step, relying on specific chemical mechanisms and carefully controlled conditions to yield the desired peptide without compromising its integrity.
Acid-Labile Nature of the Boc Group
The defining characteristic of the Boc protecting group is its lability under acidic conditions. google.com This property allows for its selective removal while other protecting groups, such as benzyl (B1604629) (Bzl) ethers and esters used for side-chain protection, remain intact. The cleavage is typically achieved using strong acids, which facilitate the removal of the Boc group to expose the free amino group for the next coupling step in peptide synthesis. peptide2.com
The deprotection mechanism proceeds via an SN1 pathway. nih.gov The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl carbocation and carbamic acid, which subsequently decomposes into carbon dioxide and the free amine. Strong acids like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM), are commonly employed for this purpose. chempep.compeptide.com In many protocols, a 50% TFA/DCM solution is used for effective cleavage. chempep.com For the final cleavage of the completed peptide from the resin and removal of side-chain protecting groups in Boc-SPPS, even stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are required. nih.govpeptide.comsigmaaldrich.com
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Application |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM), 15-30 min, room temp. | Stepwise deprotection of N-terminal Boc group during SPPS. chempep.compeptide.com |
| Hydrogen Fluoride (HF) | Anhydrous liquid, ~0 °C, 30-60 min. | Final cleavage from resin and removal of most side-chain groups. nih.govsigmaaldrich.com |
| Trifluoromethanesulfonic Acid (TFMSA) | Used as an alternative to HF for final cleavage. | Final cleavage from resin and removal of side-chain groups. sigmaaldrich.comsigmaaldrich.com |
| Hydrogen Bromide (HBr) in Acetic Acid | 30% HBr/acetic acid, 60-90 min, room temp. | Cleavage from specific resins like MBHA-resin. sigmaaldrich.com |
Scavenger Chemistry for Side Reaction Prevention
During the acid-catalyzed cleavage of the Boc group, highly reactive electrophilic species, particularly the tert-butyl carbocation, are generated. nih.govresearchgate.net These carbocations can react with nucleophilic amino acid side chains, leading to undesirable modifications of the peptide. researchgate.net The indole (B1671886) ring of tryptophan is especially susceptible to this alkylation. sigmaaldrich.comthermofisher.com
To prevent these side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail. researchgate.netsigmaaldrich.com These molecules act as traps for the carbocations, quenching them before they can modify the peptide. nih.govthermofisher.com Anisole is a widely used scavenger that effectively prevents the alkylation of tryptophan. sigmaaldrich.com Other commonly used scavengers include thioanisole (B89551), dimethyl sulfide (B99878) (DMS), 1,2-ethanedithiol (B43112) (EDT), and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com The choice of scavenger or scavenger mixture is critical and depends on the amino acid composition of the peptide. For instance, while thioanisole is an effective scavenger, its cation adducts can potentially alkylate the nitrogen of the tryptophan indole ring and should be avoided in such cases. sigmaaldrich.com
Table 2: Common Scavengers and Their Targets in Boc Chemistry
| Scavenger | Target Side Reaction | Targeted Residues |
| Anisole | Prevents alkylation by benzyl and t-butyl cations. sigmaaldrich.com | Tryptophan (Trp), Methionine (Met), Cysteine (Cys). sigmaaldrich.com |
| Thioanisole | Prevents acid-catalyzed oxidation. sigmaaldrich.com | Methionine (Met). |
| 1,2-Ethanedithiol (EDT) | Good scavenger for t-butyl cations; helps remove trityl groups. sigmaaldrich.com | Tryptophan (Trp), Cysteine (Cys). |
| Dimethyl Sulfide (DMS) | Used in "low-high" cleavage procedures to change the reaction mechanism to SN2. sigmaaldrich.com | General protection. |
| p-Thiocresol | Used in combination with other scavengers to prevent alkylation. sigmaaldrich.com | Methionine (Met), Cysteine (Cys). |
Selective Removal of Boc in Multi-Protected Systems
The synthesis of complex peptides often requires the use of multiple protecting groups for different functional moieties. The ability to selectively remove one protecting group while others remain intact is a principle known as orthogonality. The Boc group is a cornerstone of one of the major orthogonal protection schemes in peptide synthesis. nih.gov
In a multi-protected system, the Boc group can be selectively removed in the presence of groups that are cleaved under different conditions. For example, the Boc group's acid lability is orthogonal to the base lability of the 9-fluorenylmethoxycarbonyl (Fmoc) group. google.com This allows for the selective deprotection of a Boc-protected amine using an acid like TFA, without affecting an Fmoc-protected amine elsewhere in the molecule. Conversely, a base like piperidine (B6355638) can remove the Fmoc group without cleaving the Boc group. chempep.com This Boc/Fmoc orthogonality is fundamental in modern peptide chemistry. Similarly, side-chain protecting groups like benzyl esters (OBzl) are stable to the TFA used for stepwise Boc removal but are cleaved by stronger acids like HF in the final deprotection step. nih.govpeptide.com Recent research has also demonstrated that selective deprotection of N-Boc groups can be achieved through careful control of reaction temperature in continuous flow systems, allowing for the removal of a more labile aryl N-Boc group in the presence of a less reactive alkyl N-Boc group. acs.org
Table 3: Orthogonal Protecting Group Pairs
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 |
| Boc (tert-butyloxycarbonyl) | Mild to Strong Acid (e.g., TFA, HF). chempep.com | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine). chempep.com |
| Boc (tert-butyloxycarbonyl) | Mild to Strong Acid (e.g., TFA, HF). peptide.com | Z (Carboxybenzyl) | Catalytic Hydrogenolysis or HBr. peptide.com |
| Bzl (Benzyl ethers/esters) | Strong Acid (e.g., HF), Hydrogenolysis. nih.gov | Aloc (Allyloxycarbonyl) | Pd(0) catalysis. peptide.com |
Incorporation of Boc-1-methyl-DL-tryptophan into Peptides
The introduction of non-natural or modified amino acids, such as this compound, into peptide chains is a powerful strategy for modulating their structure and function. This N-methylated tryptophan derivative offers unique properties that are leveraged in various research applications.
Synthesis of Peptides Containing Non-Natural Amino Acids
The incorporation of non-natural amino acids like N-methylated tryptophan derivatives into peptides is a key technique for creating novel biomolecules. chim.itrsc.org N-methylation, the introduction of a methyl group to the amide nitrogen, is a particularly effective method for modulating the physicochemical properties of peptides. nih.govspringernature.com This modification can enhance metabolic stability, increase membrane permeability, and even confer oral bioavailability. nih.govspringernature.com
The synthesis of peptides containing this compound follows the general principles of solid-phase peptide synthesis. The protected amino acid is activated and coupled to the N-terminal of the growing peptide chain on the solid support. The presence of the methyl group on the indole nitrogen at position 1 does not typically interfere with standard coupling and deprotection cycles. The use of such modified building blocks allows for the creation of peptides with tailored properties, which is particularly valuable in the synthesis of complex natural products and their analogues. chim.it For example, various natural cyclic peptides contain substituted and N-methylated tryptophan units, and synthetic access to these structures is crucial for their study. chim.it
Utility in Biomolecular Research Tool Development
Peptides containing non-natural amino acids like 1-methyl-tryptophan are valuable tools in biomolecular research. sigmaaldrich.com By altering the structure of a standard amino acid, researchers can probe structure-activity relationships, enhance therapeutic potential, and develop novel molecular probes. peptide2.comrsc.org
The introduction of an N1-alkyl group on the tryptophan indole ring can increase the lipophilicity of the resulting peptide, which can be a desirable trait for certain biological applications. nih.gov For instance, peptide dendrimers functionalized with N1-alkyl-tryptophan have been synthesized and evaluated for their activity against glioblastoma cells. nih.gov Furthermore, Boc-protected dipeptides containing tryptophan have been investigated as potential broad-spectrum anti-bacterial agents. nih.gov The incorporation of this compound allows for the systematic modification of peptides to investigate how N-methylation impacts biological activity, receptor binding, and conformational dynamics. This makes it a useful building block for developing new peptide-based research tools and therapeutic leads.
Chiral Analysis and Enantiomeric Separation of 1 Methyltryptophan Derivatives
Methodologies for Enantiomeric Purity Assessment in Research Compounds
The determination of enantiomeric purity is a crucial step in the synthesis and application of chiral compounds like 1-methyltryptophan derivatives. rsc.orglibretexts.org High-performance liquid chromatography (HPLC) is a predominant technique for this purpose, often utilizing chiral stationary phases to achieve separation. nih.gov For instance, the optical purity of synthesized 6-chloro-l-tryptophan (B15053) has been successfully evaluated using HPLC with a Cinchona alkaloid-based zwitterionic chiral stationary phase. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for determining enantiomeric purity. libretexts.org This method can sometimes circumvent the need for chiral separation by using chiral solvating agents to induce chemical shift differences between enantiomers. libretexts.org Although chiral HPLC is a common method, in some cases, derivatization of the compound is necessary before analysis. libretexts.org
It's important to note that commercially available research compounds may contain impurities. For example, some batches of 1-methyl-L-tryptophan (B559632) have been found to contain L-tryptophan, which can be identified and quantified using techniques like HPLC and mass spectrometry. frontiersin.orgnih.gov The purity of these compounds is often initially assessed by elemental analysis. sigmaaldrich.com
Chromatographic Separation Techniques
Chromatography is the cornerstone of enantiomeric separation in both analytical and preparative scales. wikipedia.org Various chromatographic techniques have been developed and optimized for the resolution of chiral compounds, including 1-methyltryptophan and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
HPLC is a widely used and effective method for separating the enantiomers of tryptophan and its derivatives. daneshyari.comresearchgate.net The success of this technique heavily relies on the use of a chiral environment, which can be introduced through either a chiral stationary phase (CSP) or a chiral mobile phase additive. wikipedia.orgsepscience.com Direct separation on a CSP is the most common approach. eijppr.com
The separation of 1-methyl-d,l-tryptophan enantiomers has been achieved using a Cinchona alkaloid-based zwitterionic CSP. nih.govnih.gov Another approach involves using an anti-tyrosine-specific L-RNA aptamer-modified column for the chromatographic separation of 1-methyl-tryptophan enantiomers. researchgate.net
Chiral Stationary Phases (CSPs) in HPLC
Chiral Stationary Phases (CSPs) are the most critical components in the chromatographic separation of enantiomers. eijppr.com They create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com
Several types of CSPs are commercially available, with polysaccharide-based CSPs being one of the most widely used groups. chromatographyonline.com These CSPs, often derived from cellulose (B213188) and amylose, can operate in different chromatographic modes. eijppr.comchromatographyonline.com For the separation of amino acids and their derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), have proven to be particularly successful. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups, making them suitable for separating polar and ionic compounds like underivatized amino acids. sigmaaldrich.com
A Cinchona alkaloid-based zwitterionic CSP, CHIRALPAK® ZWIX(+), has demonstrated efficiency in the enantiomeric separation of monosubstituted tryptophan derivatives, including 1-methyltryptophan, without the need for derivatization. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the CSP and the enantiomers. eijppr.com Another effective CSP for amino acid enantioseparation is Chirosil-SCA, which is based on (18-crown-6)-2, 3, 11, 12-tetracarboxylic acid bonded to silica (B1680970) gel. nih.gov
The following table summarizes some CSPs used for the separation of tryptophan derivatives:
| Chiral Stationary Phase | Base Material/Selector | Application |
| CHIRALPAK® ZWIX(+) | Cinchona alkaloid-based zwitterionic | Enantioseparation of 1-methyltryptophan and other monosubstituted tryptophan derivatives. nih.govnih.gov |
| CHIROBIOTIC T | Teicoplanin (macrocyclic glycopeptide) | Resolution of underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com |
| Chirosil-SCA | (18-crown-6)-2, 3, 11, 12-tetracarboxylic acid | Enantioseparation of tryptophan enantiomers. nih.gov |
| L-RNA aptamer-modified column | Anti-tyrosine-specific L-RNA aptamer | Separation of 1-methyl-tryptophan enantiomers. researchgate.net |
Mobile Phase Optimization for Enantiomeric Resolution
In HPLC, the mobile phase typically consists of a mixture of solvents, and its polarity is adjusted to control the elution of analytes. phenomenex.com For the separation of 1-methyltryptophan and other monosubstituted tryptophan derivatives on a zwitterionic CSP, a mobile phase of methanol (B129727)/H₂O (98/2) containing additives like formic acid (FA) and diethylamine (B46881) (DEA) has been used effectively. nih.govnih.gov The concentrations of these additives are crucial; for instance, good separation was achieved with 25–75 mM FA and 20–50 mM DEA. nih.govnih.gov
The pH of the mobile phase is another key parameter, especially for ionizable compounds, and should be carefully adjusted. mastelf.com The choice between isocratic elution (constant mobile phase composition) and gradient elution (varied mobile phase composition) depends on the complexity of the sample. mastelf.com Temperature also plays a role, as it can affect solvent viscosity and interaction kinetics, thereby influencing selectivity. mastelf.comchromatographyonline.com
The following table provides an example of a mobile phase composition used for the enantioseparation of 1-methyltryptophan:
| Stationary Phase | Mobile Phase Composition | Analytes |
| CHIRALPAK® ZWIX(+) | Methanol/H₂O (98/2) with 25–75 mM Formic Acid and 20–50 mM Diethylamine | 1-methyl-d,l-tryptophan and other monosubstituted tryptophan derivatives. nih.govnih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations, particularly in the pharmaceutical industry. selvita.comresearchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. selvita.com
SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced consumption of organic solvents, and lower backpressure. selvita.comafmps.be The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in separation efficiency. researchgate.netafmps.be
The principles of chiral separation in SFC are similar to those in HPLC, relying on chiral stationary phases to differentiate between enantiomers. chromatographyonline.com Polysaccharide-based CSPs are commonly used in SFC for chiral separations. europeanpharmaceuticalreview.com The mobile phase in SFC typically consists of supercritical CO₂ mixed with a small amount of an organic modifier (co-solvent) and sometimes an additive to improve peak shape and enantioselectivity. researchgate.neteuropeanpharmaceuticalreview.com The optimization of chromatographic parameters such as the type of co-solvent, additives, flow rate, and temperature is crucial for achieving the desired separation. afmps.be
Gas Chromatography (GC) for Enantiomeric Separation
Gas Chromatography (GC) is another technique employed for the separation of enantiomers, although it is generally applicable to volatile and thermally stable compounds. nih.gov For non-volatile compounds like amino acids, derivatization is often necessary to increase their volatility. nih.gov
Chiral separation in GC is achieved using chiral stationary phases. nih.gov These CSPs are typically based on chiral selectors such as amino acid derivatives, terpene-derived metal coordination compounds, or modified cyclodextrins, which are often anchored to a polysiloxane backbone. nih.govgcms.cz The separation mechanism involves interactions like hydrogen bonding, coordination, and inclusion between the analytes and the chiral stationary phase. nih.gov
While GC can be a powerful tool for chiral analysis, the need for derivatization can be a drawback. nih.gov A procedure has been developed for preparing derivatives of tryptophan metabolites for GC analysis. bohrium.com
Capillary Electrophoresis (CE) for Enantioseparation
Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of amino acids and their derivatives due to its high efficiency, low sample consumption, and the versatility of chiral selectors that can be employed. nih.govresearchgate.net For the separation of 1-methyltryptophan derivatives, CE methods often utilize chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities.
Modified cyclodextrins are frequently used as chiral selectors in CE for the enantioseparation of tryptophan analogues. nih.govnih.gov Direct capillary zone electrophoretic methods have been successfully developed for the separation of the enantiomers of unnatural beta-substituted tryptophan analogues. nih.gov For instance, sulfopropylated-β-cyclodextrin has been used to achieve baseline resolution of various tryptophan derivatives. nih.gov The separation mechanism relies on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin.
The efficiency of the separation is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.govnih.gov For tryptophan derivatives, acidic BGEs are often employed to ensure the analytes are positively charged, facilitating their migration and interaction with the chiral selector. nih.gov For example, a low ionic strength 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6 has been used with human serum transferrin as a chiral selector to separate tryptophan ester enantiomers. nih.gov Bovine serum albumin (BSA) and canine serum albumin (CSA) have also been demonstrated as effective chiral selectors for tryptophan derivatives in CE, with the stereoselectivity being dependent on the albumin species and the functional groups of the derivatives. nih.gov
A novel capillary electrophoretic method employing a triethanolamine-phosphoric acid electrolyte containing alpha-cyclodextrin (B1665218) has been optimized for the efficient detection of L-tryptophan in the presence of the D-enantiomer. nih.gov This highlights the sensitivity and precision that can be achieved with CE for quantitative enantiomeric analysis.
Below is a representative table illustrating the separation of 1-methyltryptophan enantiomers by CE under optimized conditions, based on typical results for similar tryptophan derivatives.
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | 20 mM Sulfated-β-cyclodextrin |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | UV, 214 nm |
| Migration Time (D-enantiomer) | 8.5 min |
| Migration Time (L-enantiomer) | 9.2 min |
| Resolution (Rs) | > 2.0 |
Determination of Optical Purity
The determination of optical purity, often expressed as enantiomeric excess (ee), is a critical aspect of chiral analysis. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, whereas a pure enantiomer has an ee of 100%. wikipedia.org
For Nα-protected amino acid derivatives, such as Boc-1-methyl-DL-tryptophan, chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining optical purity. rsc.orgresearchgate.net This method often employs chiral stationary phases (CSPs) that can differentiate between the enantiomers. Polysaccharide-based CSPs, for example, have shown broad applicability in the enantioseparation of various compounds, including Nα-Fmoc/Boc amino acid derivatives. rsc.orgresearchgate.net The separation is influenced by factors such as the polarity of the mobile phase, temperature, and flow rate. rsc.org
The optical purity can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
While HPLC is a common method, other techniques can also be employed. Historically, optical purity was determined by polarimetry, comparing the specific rotation of a sample to that of the pure enantiomer. wikipedia.org However, modern instrumental methods like chiral HPLC and CE are generally preferred due to their higher accuracy and sensitivity.
The purity of commercial 1-methyl-D-tryptophan has been determined to be between 98-99% using a chiral HPLC method. nih.gov Similarly, the purity of Nα-Fmoc-Nin-Boc-L-tryptophan has been reported to be ≥ 99.5% by chiral HPLC. chemimpex.com
Racemization Studies of 1-Methyltryptophan Derivatives
Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture. researchgate.net Understanding the potential for racemization is crucial, particularly during synthesis, purification, and storage of chiral compounds.
Studies on the racemization of tryptophan have shown that it can occur under certain conditions, such as boiling at an elevated pH. researchgate.net For instance, the racemization of tryptophan can be detected after 12 hours of boiling at a pH above 9, although the rate of conversion was found to be less than 1%. researchgate.net The decrease in the concentration of L-tryptophan after 24 hours of boiling was observed to be between 2-5%, which was attributed to both racemization and oxidative degradation. researchgate.net
For N-protected amino acids, the risk of racemization is a significant consideration during peptide synthesis and other chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions, which helps to minimize racemization during many synthetic steps. organic-chemistry.org However, certain reaction conditions, such as prolonged exposure to strong acids or bases, or high temperatures, could potentially lead to some degree of racemization.
Research on the synthesis of tryptophan derivatives has indicated that under carefully controlled conditions, these compounds can be produced with almost no racemization. researchgate.net A study on a three-component, one-pot protocol for synthesizing N-Boc-2-alkylaminoquinazolin-4(3H)-ones from N-Boc-amino acids reported excellent preservation of enantiomeric purity (>99% ee), suggesting that the reaction conditions were mild enough to avoid significant racemization. nih.gov
While specific racemization studies on this compound are not extensively detailed in the available literature, the general behavior of tryptophan and its N-protected derivatives suggests that racemization is likely to be minimal under standard handling and storage conditions. However, exposure to harsh chemical environments or elevated temperatures should be avoided to maintain the enantiomeric integrity of the compound.
Biochemical and Mechanistic Research Utilizing 1 Methyltryptophan Derivatives
Indoleamine 2,3-Dioxygenase (IDO) Pathway Modulation Research
The enzyme Indoleamine 2,3-dioxygenase (IDO) is a key regulator of tryptophan metabolism and has been a significant subject of research due to its role in immune tolerance. The use of 1-methyltryptophan derivatives has been instrumental in elucidating the function and mechanism of this enzyme.
1-Methyl-DL-tryptophan (1-MT), a racemic mixture, was one of the first compounds identified as a competitive inhibitor of the IDO enzyme. It serves as a structural analog of the natural substrate, L-tryptophan, but the addition of a methyl group to the indole (B1671886) nitrogen at the first position fundamentally alters its interaction with the enzyme. In various research models, 1-MT has been employed to block the enzymatic activity of IDO, thereby preventing the degradation of tryptophan.
The racemic mixture can be separated into its D and L stereoisomers, known as D-1-methyl-tryptophan (D-1MT) and L-1-methyl-tryptophan (L-1MT). Both isomers have been found to inhibit IDO, although research has shown they possess different potencies and potentially different secondary effects. For instance, early studies identified L-1MT as a more potent direct inhibitor of the IDO1 enzyme's catalytic activity compared to D-1MT in enzymatic assays. Conversely, D-1MT, often referred to as indoximod, has been observed in some research contexts to have distinct biological effects, leading to its separate investigation in numerous studies. The use of these analogs in research models has been crucial for understanding the consequences of IDO pathway inhibition.
| Inhibitor | Target Enzyme | Mechanism of Action | Significance in Research |
| 1-Methyl-DL-tryptophan (1-MT) | Indoleamine 2,3-dioxygenase (IDO) | Competitive inhibitor, Tryptophan analog | Early tool for studying IDO pathway blockade. |
| L-1-Methyl-tryptophan (L-1MT) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Competitive inhibitor | Considered a more direct and potent inhibitor of IDO1 enzymatic activity in vitro. |
| D-1-Methyl-tryptophan (D-1MT / Indoximod) | Indoleamine 2,3-dioxygenase (IDO) pathway | Modulator of the IDO pathway | Investigated for its distinct biological effects, which may not solely rely on direct enzymatic inhibition. |
Research into the binding of 1-methyltryptophan isomers to the IDO1 enzyme has provided detailed insights into the enzyme's active site. As a competitive inhibitor, L-1MT binds directly to the heme iron within the catalytic site of IDO1, in a manner similar to the substrate L-tryptophan. However, the presence of the methyl group on the indole nitrogen prevents the subsequent catalytic steps that would lead to its degradation. This stable binding effectively blocks access for the natural substrate, L-tryptophan, thereby inhibiting the enzyme's function.
While 1-methyl-DL-tryptophan is primarily known as an inhibitor, studies have shown that it is also a very poor substrate for IDO1, meaning the enzyme can convert it, but at an extremely slow rate compared to L-tryptophan. This slow catalytic conversion is a key aspect of its mechanism, as it occupies the active site for a prolonged period. The D-isomer, D-1MT, is an even weaker inhibitor of the enzyme's catalytic function in isolated enzyme assays, suggesting a different or more complex mechanism of action within a cellular context.
The primary consequence of IDO1 inhibition by 1-methyl-DL-tryptophan in research systems is the alteration of tryptophan catabolism. IDO1 catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway, converting tryptophan into N-formylkynurenine, which is rapidly transformed into kynurenine. By inhibiting IDO1, 1-methyltryptophan effectively reduces the production of kynurenine and other downstream metabolites of this pathway, such as 3-hydroxykynurenine and quinolinic acid.
In research settings, this is observed as a decrease in the kynurenine-to-tryptophan ratio (Kyn/Trp), a common biomarker for IDO activity. The application of 1-MT in cell culture or in vivo research models leads to a measurable preservation of tryptophan levels and a corresponding reduction in kynurenine concentrations in the local environment. This modulation of metabolite profiles has been a critical method for researchers to study the physiological and pathological roles of the kynurenine pathway.
| Metabolite | Effect of 1-Methyltryptophan Inhibition | Pathway |
| Tryptophan | Levels are preserved or increased. | Tryptophan Metabolism |
| N-formylkynurenine | Production is decreased. | Kynurenine Pathway |
| Kynurenine | Production is decreased. | Kynurenine Pathway |
| Kynurenine/Tryptophan Ratio | Ratio is decreased. | Tryptophan Metabolism |
Studies on Cellular Amino Acid Metabolism and Transport
The efficacy of 1-methyltryptophan as an intracellular IDO inhibitor is dependent on its ability to enter the cell. This has led to research focused on its interaction with cellular transport systems for amino acids.
Studies utilizing various cell lines have demonstrated that 1-methyltryptophan isomers are transported into cells primarily via large neutral amino acid transporters (LATs). Specifically, research has identified the transporter LAT1 (SLC7A5) as a key transporter for both D- and L-1-methyl-tryptophan. This transporter is responsible for the cellular uptake of large neutral amino acids, including tryptophan itself.
Once inside the cell, the primary metabolic fate of 1-methyltryptophan in IDO-expressing research systems is its interaction with the IDO1 enzyme. As previously discussed, it acts mainly as a competitive inhibitor, binding to the enzyme's active site. While it is a very poor substrate for IDO1, a minor degree of metabolic conversion to 1-methyl-kynurenine can occur, though this is not its principal function.
Radiosynthesis and Imaging Probe Development for Research
The development of radiolabeled tryptophan derivatives has been a significant advancement in the field of molecular imaging, particularly for positron emission tomography (PET). These imaging probes allow for the non-invasive study of tryptophan metabolism, which is implicated in various physiological and pathological processes, including cancer and neurological disorders. The focus has largely been on labeling with short-lived positron-emitting radionuclides like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) to create tracers that can visualize and quantify the activity of key enzymes such as indoleamine 2,3-dioxygenase (IDO1).
Synthesis of Radiolabeled Tryptophan Derivatives for PET Imaging Research
The radiosynthesis of tryptophan derivatives for PET imaging is a complex process that often involves the use of protecting groups to ensure specific and efficient labeling. The "Boc" (tert-butyloxycarbonyl) group is a common amine-protecting group utilized in these synthetic strategies.
One key strategy involves the N-methylation of a Boc-protected tryptophan precursor using a radiolabeled methylating agent, such as [¹¹C]Methyl iodide ([¹¹C]CH₃I). For instance, ¹¹C-l-1MTrp and ¹¹C-d-1MTrp have been synthesized by the N-methylation of the corresponding Boc-Trp-OEt precursor. researchgate.net This reaction is typically carried out in the presence of a base, like sodium hydroxide (B78521) (NaOH), followed by the deprotection of the Boc and ethyl ester groups using an acid like hydrochloric acid (HCl). researchgate.net The final radiolabeled product is then purified using high-performance liquid chromatography (HPLC). researchgate.net This method has been shown to produce ¹¹C-l-1MTrp and ¹¹C-d-1MTrp with sufficient radioactivity for clinical use. researchgate.net
Another approach describes the synthesis of "no-carrier-added" α-[¹¹C]methyl-L-tryptophan. nih.gov This method is based on the alkylation of an anion, generated from the Schiff base of L-tryptophan methyl ester, with [¹¹C]CH₃I. nih.gov The synthesis is relatively rapid, taking approximately 30 minutes after the collection of ¹¹CO₂, and yields the final product with a high specific activity. nih.gov
To overcome the limitation of the short half-life of ¹¹C (approximately 20 minutes), researchers have focused on developing ¹⁸F-labeled tryptophan derivatives, as ¹⁸F has a longer half-life of about 110 minutes. jove.comthno.org This allows for more complex imaging protocols and distribution to centers without an on-site cyclotron. The development of these ¹⁸F-labeled tracers often involves multi-step syntheses. nih.gov For example, 5-[¹⁸F]Fluoro-1-methyl-L-tryptophan has been synthesized from a 5-Bpin-1-Me-Trp derivative. thno.org
The following table summarizes key data from various radiosynthesis methods for tryptophan derivatives.
| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (at EOS) |
| ¹¹C-l-1MTrp and ¹¹C-d-1MTrp | Boc-Trp-OEt | N-methylation with [¹¹C]CH₃I | Not Specified | >98% | 47-130 GBq/µmol |
| α-[¹¹C]methyl-L-tryptophan | Schiff base of L-tryptophan methyl ester | Alkylation with [¹¹C]CH₃I | 20-25% (uncorrected) | Not Specified | ~2,000 Ci/mmol (~74 TBq/µmol) |
| 5-[¹⁸F]Fluoro-1-methyl-L-tryptophan | 5-Bpin-1-Me-Trp derivative | Copper-mediated radiofluorination | 7.9% (isolated), 11.2% (decay corrected) | High | Not Specified |
| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan | Not Specified | One-pot, two-step protocol | 20 ± 5% (decay corrected) | >95% | Not Specified |
EOS: End of Synthesis
Application in Monitoring Enzyme Metabolism in Preclinical Models
Radiolabeled tryptophan derivatives, particularly those based on 1-methyltryptophan, are invaluable tools for monitoring the activity of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in preclinical models. IDO1 is the initial and rate-limiting enzyme of the kynurenine pathway, which metabolizes tryptophan. snmjournals.org This pathway is of significant interest in oncology as IDO1 is often overexpressed in tumors, leading to an immunosuppressive microenvironment. researchgate.net
PET imaging with tracers like ¹¹C-l-1MTrp allows for the non-invasive, whole-body visualization and quantification of IDO1 expression and activity. bmj.com Preclinical studies have demonstrated the utility of these tracers in various cancer models. For example, ¹¹C-l-1MTrp PET imaging has been used in mice bearing human tumors with different IDO1 expression levels to accurately delineate the tumors. bmj.com
Furthermore, these imaging probes are instrumental in monitoring the therapeutic efficacy of IDO1 inhibitors and other cancer immunotherapies. bmj.com In immunocompetent mouse models of melanoma, ¹¹C-l-1MTrp PET has been used to longitudinally monitor changes in IDO1 activity in response to treatment with the IDO1 inhibitor 1-methyl-l-tryptophan (B559632) in combination with chemotherapeutic agents or immune checkpoint inhibitors. bmj.com
Research has also shown that the uptake of these radiotracers can correlate with the expression levels of not only IDO1 but also other enzymes in the kynurenine pathway, such as IDO2 and tryptophan 2,3-dioxygenase 2 (TDO2), in patient-derived xenograft mouse models of brain tumors. snmjournals.org This highlights the potential of these PET tracers to provide a comprehensive picture of tryptophan metabolism in tumors.
The table below presents findings from preclinical studies utilizing radiolabeled tryptophan derivatives to monitor enzyme metabolism.
| Radiotracer | Preclinical Model | Enzyme Monitored | Key Findings |
| ¹¹C-l-1MTrp | Xenograft mouse models with human tumors | IDO1 | Accurately delineated IDO1 expression in tumors. bmj.com |
| ¹¹C-l-1MTrp | Immunocompetent melanoma-bearing mice | IDO1 | Monitored dynamic changes in IDO1 expression in response to combination immunotherapies. bmj.com The signal intensity in mesenteric lymph nodes was inversely related to tumor growth rates. bmj.com |
| 1-(2-[¹⁸F]fluoroethyl)-l-tryptophan (¹⁸F-FETrp) | Patient-derived xenograft mouse models of glioblastoma and metastatic brain tumors | IDO1, IDO2, TDO2 | Showed stronger uptake in tumors with higher expression of IDO2 and TDO2. snmjournals.org |
| 5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT) | Not Specified | IDO1 | Cell uptake was associated with IDO1 expression levels. nih.gov |
Advanced Spectroscopic Characterization and Analytical Methods for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of Boc-1-methyl-DL-tryptophan. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of the compound.
¹H NMR for Structural Elucidation and Degree of Modification
Proton NMR (¹H NMR) spectroscopy offers a rapid and non-destructive method for verifying the identity and assessing the purity of this compound. The ¹H NMR spectrum provides characteristic signals for each unique proton in the molecule, with their chemical shifts, splitting patterns, and integration values offering a wealth of structural information.
Key proton signals for this compound include those corresponding to the tert-butoxycarbonyl (Boc) protecting group, the methyl group on the indole (B1671886) nitrogen, the protons of the indole ring, and the protons of the amino acid backbone. The presence and integration of the singlet corresponding to the nine equivalent protons of the Boc group, typically observed around 1.4 ppm, confirms the presence of this protecting group. The singlet for the N-methyl group on the indole ring provides direct evidence of this specific modification.
Quantitative ¹H NMR (qNMR) can be employed to determine the purity of a sample by comparing the integral of a characteristic signal from the analyte with that of a known amount of an internal standard. nih.gov This technique is highly accurate and can be used for the precise quantification of this compound in various samples. science.gov
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc group (-(CH₃)₃) | ~1.4 | Singlet | 9H |
| N-CH₃ (indole) | ~3.7 | Singlet | 3H |
| α-CH | ~4.5 | Multiplet | 1H |
| β-CH₂ | ~3.2 | Multiplet | 2H |
| Indole ring protons | 7.0 - 7.6 | Multiplets | 5H |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.
¹³C NMR for Structural Confirmation
Significant signals in the ¹³C NMR spectrum include the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the indole ring, and the aliphatic carbons of the amino acid backbone and the N-methyl group. The chemical shifts of the carbonyl carbons are particularly diagnostic for the presence of the urethane (B1682113) and carboxylic acid functionalities. mdpi.com While less sensitive than ¹H NMR, ¹³C NMR is a powerful tool for unambiguous structural confirmation and for identifying any potential impurities with different carbon frameworks. nih.gov
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Boc C=O | ~155 |
| Carboxylic acid C=O | ~175 |
| Boc C(CH₃)₃ | ~80 |
| Boc C(CH₃)₃ | ~28 |
| N-CH₃ (indole) | ~32 |
| α-C | ~54 |
| β-C | ~28 |
| Indole ring carbons | 109 - 137 |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Tryptophan Metabolite Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique for the selective and sensitive quantification of specific analytes in complex mixtures, such as biological samples. nih.gov In the context of tryptophan metabolism research, LC-MS/MS methods are developed to quantify tryptophan and its various metabolites. nih.govmdpi.com Although not specifically targeting this compound, these established methods provide a strong foundation for developing assays for this modified amino acid.
In an LC-MS/MS experiment, the compound is first separated by liquid chromatography and then ionized. A specific precursor ion corresponding to the protonated or deprotonated molecule of interest is selected in the first mass analyzer. This precursor ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and reduces background noise, enabling accurate quantification at low concentrations.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Metabolomics Research
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). This technique is invaluable in metabolomics research for the identification and quantification of known and unknown compounds in biological systems.
In the analysis of samples containing this compound, LC-HRMS can provide a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. Furthermore, the high resolution allows for the separation of ions with very similar mass-to-charge ratios, which is crucial in complex biological matrices. The fragmentation patterns obtained from HRMS/MS experiments can be used to confidently identify the compound and its metabolites.
Chromatographic Analysis for Purity and Reaction Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC) in Synthetic Procedures
Thin Layer Chromatography (TLC) is a fundamental analytical technique employed for the rapid, qualitative monitoring of organic reactions, such as the synthesis of this compound. Its utility lies in its simplicity, speed, and low cost, allowing chemists to track the consumption of starting materials and the formation of the desired product. analyticaltoxicology.com In the context of synthesizing this compound, TLC is used to compare the reaction mixture against the starting materials (e.g., 1-methyl-DL-tryptophan and Di-tert-butyl dicarbonate) and a reference standard of the pure product.
The separation on a TLC plate, typically silica (B1680970) gel, depends on the polarity of the compounds and the composition of the mobile phase. iastate.edu A carefully chosen solvent system (eluent) will result in distinct spots for the starting material, the product, and any byproducts, each characterized by a specific retardation factor (Rf value). The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sjomr.org.in
For Boc-protected amino acids, various solvent systems can be effective. A common approach involves using a mixture of a polar solvent, such as ethyl acetate (B1210297) or methanol (B129727), and a non-polar solvent, like hexane (B92381) or chloroform. reddit.comderpharmachemica.com The polarity of the eluent is adjusted to achieve optimal separation, where the Rf values of the key components are ideally between 0.2 and 0.8. ictsl.net For instance, the starting material, 1-methyl-DL-tryptophan, being more polar due to its free amino group, will have a lower Rf value compared to the less polar product, this compound, which has its amino group protected by the bulky, non-polar Boc group. Visualization of the spots is typically achieved under UV light, as the indole ring in the tryptophan structure is UV-active, or by staining with a reagent like ninhydrin, which reacts with primary and secondary amines. gavinpublishers.com
Table 1: Representative TLC Data for Monitoring the Synthesis of this compound
This table presents hypothetical but typical data for TLC analysis on a silica gel plate.
| Compound | Solvent System (v/v) | Rf Value (approx.) | Visualization Method |
| 1-methyl-DL-tryptophan (Starting Material) | Ethyl Acetate / Hexane (1:1) | 0.20 | UV (254 nm), Ninhydrin stain |
| This compound (Product) | Ethyl Acetate / Hexane (1:1) | 0.65 | UV (254 nm) |
| Di-tert-butyl dicarbonate (B1257347) (Reagent) | Ethyl Acetate / Hexane (1:1) | 0.85 | Potassium Permanganate stain |
| Reaction Mixture (Mid-reaction) | Ethyl Acetate / Hexane (1:1) | Multiple spots visible | UV (254 nm), Ninhydrin stain |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable, high-precision analytical technique for determining the purity of chemical compounds, including this compound. ruifuchems.com It offers superior resolution and quantification capabilities compared to TLC, making it the standard method for final purity assessment in research and pharmaceutical applications. scielo.br The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. chromatographyonline.com
For the analysis of tryptophan derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.govresearchgate.net In this setup, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar. scielo.br this compound, being a moderately non-polar molecule, is retained on the C18 column and then eluted by a mobile phase typically consisting of an aqueous buffer (like sodium acetate or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. scielo.brnih.gov
The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the main compound from any impurities. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the indole moiety of the tryptophan structure exhibits strong absorbance at specific wavelengths, typically around 220 nm or 280 nm. chromatographyonline.comsielc.com A successful HPLC analysis will show a single, sharp, symmetrical peak for the pure compound at a characteristic retention time. The purity is calculated by integrating the area of this peak and comparing it to the total area of all peaks in the chromatogram. For high-quality research-grade material, purity is often expected to be above 98.5%. ruifuchems.com
Table 2: Typical HPLC Parameters for Purity Analysis of this compound
This table outlines a standard set of conditions for the RP-HPLC analysis.
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient: Start at 30% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 220 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~9.5 minutes (dependent on exact conditions) |
Computational Chemistry and Conformational Analysis of Tryptophan Derivatives
Theoretical Approaches to Conformational Space Exploration
Exploring the vast conformational landscape of tryptophan derivatives requires robust theoretical methods capable of accurately mapping the potential energy surface. A common strategy involves an initial, broad search using computationally less expensive methods to identify potential conformers, followed by refinement using more accurate, high-level computations to determine their final structures and relative energies. nih.gov
Ab initio molecular orbital methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. These methods are fundamental to exploring the conformational space of molecules like N-acetyl-L-tryptophan-N-methylamide, a common model for the tryptophan residue in peptides. researchgate.net By systematically varying the key dihedral angles—phi (φ), psi (ψ) for the backbone, and chi1 (χ1), chi2 (χ2) for the side-chain—researchers can map the Ramachandran hypersurface. researchgate.net
For a molecule with multiple rotatable bonds, the number of potential stable structures can be large. For instance, a full conformational space exploration of N-acetyl-L-tryptophan-N-methylamide located 36 stable conformers. researchgate.net Such studies provide a detailed picture of the molecule's flexibility and the energetic relationships between different folded states. The combination of ab initio calculations with techniques like NMR crystallography allows for the development of highly detailed structural models of active sites in enzymes like tryptophan synthase. escholarship.org These computations can reveal subtle details, such as protonation states and tautomerization, which are critical for catalytic function. escholarship.org
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. Hybrid functionals, such as B3LYP, are often employed for initial geometry optimizations and frequency calculations of tryptophan derivatives. nih.govresearchgate.net However, for higher accuracy in determining relative energies and spectroscopic properties, a combination of methods is often superior.
A modern computational strategy integrates DFT with high-level wave-function composite methods. nih.govacs.orgacs.org This approach typically involves:
A preliminary exploration of the conformational potential energy surface (PES) with a fast semi-empirical method. nih.gov
Optimization of the located minima using a double-hybrid DFT functional. nih.govacs.org
Calculation of relative energies through single-point computations with a wave-function composite method. nih.gov
Inclusion of zero-point vibrational energies (ZPVE) to determine the final relative populations of conformers. nih.govacs.org
This integrated approach has been successfully applied to tryptophan, yielding accurate structures and rotational constants that show remarkable agreement with experimental microwave spectroscopy data. nih.govacs.org The BHandHLYP functional, in particular, has been noted as a strong performer among DFT methods for amino acid systems, which are rich in hydrogen bonds. researchgate.net
Table 1: Comparison of Computational Methods for Amino Acid Conformer Energies
| Method | Type | Relative Performance (vs. CCSD) | Basis Set Convergence |
| HF | Wave Function Theory | Lower Accuracy | Moderate |
| MP2 | Wave Function Theory | Good Accuracy | Slow |
| B3LYP | DFT (Hybrid) | Good Accuracy | Fast |
| BHandHLYP | DFT (Hybrid) | Excellent Accuracy | Fast |
This table provides a qualitative comparison of common computational methods used for studying amino acid conformers, based on findings from comparative studies. researchgate.net
Analysis of Backbone and Side-Chain Interactions and Orientations
The stability of different conformers of tryptophan derivatives is governed by a delicate balance of intramolecular interactions, primarily hydrogen bonds and non-covalent interactions involving the indole (B1671886) side-chain. nih.govresearchgate.net The tryptophan side-chain is the largest of all amino acids and can engage in hydrophobic interactions, hydrogen bonding via its indole N-H group, and cation-π interactions with its electron-rich aromatic system. nih.govresearchgate.net
Computational studies on tryptophan have shown that the most stable conformers often feature a type II hydrogen bond pattern in the backbone. nih.gov The orientation of the indole ring, governed by the χ1 and χ2 dihedral angles, is critical. The preferred conformations are often characterized by an interaction between an amino hydrogen from the backbone and the π-system of either the phenyl (χ1 ≈ 60°) or pyrrole (B145914) (χ1 ≈ -60°) part of the indole ring. nih.gov
Table 2: Dominant Intramolecular Interactions in Tryptophan Conformers
| Interaction Type | Participating Groups | Description |
| Backbone H-Bond | C=O of residue i and N-H of residue i+1 | Stabilizes backbone folds like β-turns (Type II). nih.gov |
| N-H···π Interaction | Backbone N-H and Indole Ring | An amino hydrogen interacts with the π-electron cloud of the side-chain. nih.gov |
| Cation-π Interaction | Protonated Amino Group and Indole Ring | Electrostatic interaction between the positive charge and the electron-rich indole ring. nih.gov |
| Hydrophobic Contact | Indole Ring and Aliphatic parts of the backbone | Contributes to the overall compact folding of the molecule. researchgate.net |
Prediction of Spectroscopic Properties from Computational Models
Computational models are not only used to predict structures and energies but also to calculate spectroscopic properties that can be directly compared with experimental data. acs.org This synergy between theory and experiment is vital for validating computational models and interpreting complex spectra.
For tryptophan derivatives, fluorescence spectroscopy is a particularly important experimental technique. nih.gov The fluorescence emission of the indole ring is highly sensitive to its local environment, with emission wavelengths ranging from 308 to 360 nm depending on factors like solvent polarity and hydrogen bonding. nih.govnih.gov Computational models have been developed to predict the maximum emission wavelength from classical molecular dynamics simulations by correlating it with parameters such as the solvent-accessible surface area or the electrostatic interaction between the indole group and its surroundings. nih.gov These models can predict emission wavelengths with a standard error of approximately 5 nm. nih.gov The intrinsic fluorescence of tryptophan is governed by two low-lying excited electronic states, ¹Lₐ and ¹Lₑ, and their relative energies are influenced by the polarity of the microenvironment. nih.govacs.org
In addition to fluorescence, computational methods can accurately predict rotational constants, which are measured by microwave spectroscopy. nih.govacs.org The integration of modern double-hybrid functionals and wave-function composite methods has enabled the a priori prediction of spectroscopic outcomes with high accuracy, showing relative mean unsigned errors within 0.3% for rotational constants when compared to experimental values for tryptophan. nih.gov This level of accuracy allows for an unbiased interpretation of experimental data in terms of the underlying stereoelectronic effects. nih.govacs.org
Table 3: Computationally Predicted Spectroscopic Parameters for Tryptophan
| Parameter | Computational Method | Typical Accuracy | Experimental Technique |
| Max. Emission Wavelength (λₘₐₓ) | MD Simulations + Parametric Models | ~5 nm Standard Error nih.gov | Fluorescence Spectroscopy |
| Rotational Constants (A, B, C) | DFT + Wave-Function Composite Methods | < 0.3% Relative Error nih.gov | Microwave Spectroscopy |
| Quadrupole Coupling Constants | DFT + Wave-Function Composite Methods | < 1% Relative Error nih.gov | Microwave Spectroscopy |
Future Research Directions and Methodological Advancements
Development of Novel and Greener Synthetic Routes
The pursuit of more sustainable and efficient chemical syntheses is a paramount goal in modern chemistry. For Boc-1-methyl-DL-tryptophan and other protected amino acids, this involves a shift away from traditional methods that often rely on harsh reagents and generate significant waste.
Future research will likely focus on:
Catalyst and Solvent-Free Conditions: Exploring reactions under mild, catalyst- and solvent-free conditions for N-Boc protection represents a significant step towards greener chemistry. These methods aim for high yields and purity without the need for extensive purification steps like column chromatography. researchgate.net
Deep Eutectic Solvents (DES): The use of deep eutectic solvents, such as those composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), offers a promising alternative for Boc deprotection. mdpi.comscispace.com These solvents can act as both the reaction medium and the catalyst, providing an efficient, simple, and environmentally friendlier approach compared to traditional acidic methods. mdpi.comscispace.com According to the ACS Green Chemistry Institute's Pharmaceutical Roundtable, pTSA is a preferable alternative to trifluoroacetic acid (TFA) for Boc deprotection due to its biodegradability and availability. mdpi.comscispace.com
Photochemical and Electrochemical Methods: Light- and electricity-driven reactions are gaining traction as green and efficient methods for modifying tryptophan. researchgate.net These techniques can offer high selectivity and are often conducted under mild conditions, reducing the environmental impact. researchgate.net
A comparison of traditional and greener approaches is summarized below:
| Feature | Traditional Methods | Greener Routes |
| Reagents | Often harsh (e.g., TFA) | Milder, biodegradable (e.g., pTSA) mdpi.comscispace.com |
| Solvents | Often hazardous organic solvents | Water, deep eutectic solvents, or solvent-free researchgate.netmdpi.comscispace.com |
| Catalysts | May require heavy metals | Often catalyst-free or use benign catalysts researchgate.net |
| Energy Input | Can require high temperatures | Often proceed at room temperature mdpi.comscispace.com |
| Waste | Can generate significant waste | Reduced waste generation researchgate.net |
| Purification | Often requires chromatography | Minimal purification needed researchgate.net |
Innovations in Protecting Group Strategies for Tryptophan
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, but its application and removal can present challenges, particularly with sensitive residues like tryptophan. ug.edu.pl Innovations in this area are crucial for advancing the synthesis of complex peptides and proteins containing this compound.
Key areas for future innovation include:
Orthogonal Protecting Groups: The development and application of orthogonal protecting group strategies are essential for the selective modification of complex molecules. merckmillipore.com For instance, the Dde and ivDde groups can be used alongside the Fmoc/tBu strategy for the synthesis of branched peptides. merckmillipore.com
Improved Cleavage Cocktails: While the Boc group is typically removed with acid, this can lead to side reactions with tryptophan. ug.edu.pl Research into new cleavage cocktails that minimize these side reactions is ongoing. For example, the use of 1 M TMSBr in TFA has been shown to effectively remove Mtr protecting groups from arginine without modifying tryptophan residues. merckmillipore.com
Protecting Groups for Specific Applications: The choice of protecting group can be tailored for specific synthetic goals. For example, the formyl (For) group is often used for the indole (B1671886) protection of tryptophan in the Boc/Bn strategy. ug.edu.pl In the Fmoc/tBu strategy, while unprotected tryptophan is common, protection is necessary in the presence of certain arginine protecting groups to prevent side reactions. ug.edu.pl
The table below highlights some protecting groups used for the tryptophan indole nitrogen and their characteristics:
| Protecting Group | Strategy | Cleavage Conditions | Notes |
| None | Fmoc/tBu | - | Often used, but can be problematic with certain residues. ug.edu.pl |
| Boc (tert-butyloxycarbonyl) | Fmoc/tBu | Acidic (e.g., TFA) | Helps prevent side reactions with Arg(Pbf/Pmc/Mtr). ug.edu.plmerckmillipore.com |
| For (Formyl) | Boc/Bn | - | A common choice in this strategy. ug.edu.pl |
Advancements in Enantioselective Synthesis and Separation Methodologies
The synthesis of enantiomerically pure amino acids is critical for their use in pharmaceuticals and biological studies. For this compound, which is a racemic mixture, the development of efficient methods for both enantioselective synthesis and separation of the D- and L-isomers is a significant research focus.
Future advancements are expected in:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective synthesis of tryptophan derivatives is a key area of research. frontiersin.orgnih.govacs.org For example, iron-catalyzed C-H amination of 3-indolepropionic acids has been shown to produce N-Boc-protected β³-tryptophans with high enantiomeric excess. nih.govacs.org Similarly, tandem Friedel–Crafts conjugate addition/asymmetric protonation reactions catalyzed by BINOL·SnCl₄ complexes can furnish tryptophan derivatives in good yields and high enantioselectivity. acs.org
Enzymatic Resolutions: Biocatalysis offers a powerful tool for the synthesis of chiral compounds. Evolved tryptophan synthases have demonstrated the ability to produce tryptophan analogs with high efficiency. caltech.edu
Chiral Chromatography: Advances in chiral stationary phases and chromatographic techniques will continue to improve the separation of enantiomers, allowing for the isolation of pure D- and L-Boc-1-methyl-tryptophan.
Recent research has highlighted several promising approaches for the enantioselective synthesis of tryptophan derivatives:
| Method | Catalyst/Enzyme | Key Features |
| Iron-Catalyzed C-H Amination | Iron complexes | Provides N-Boc-β³-tryptophans with high enantiomeric excess (up to >99% ee). nih.govacs.org |
| Tandem Friedel-Crafts/Protonation | (R)-3,3′-dibromo-BINOL·SnCl₄ | Produces tryptophan derivatives with high levels of enantioselectivity. acs.org |
| Enzymatic Synthesis | Evolved Tryptophan Synthases | Can be adapted to produce a variety of tryptophan analogs. caltech.edu |
Expanding Applications in Chemical Biology Research
Modified tryptophans, including this compound, are valuable tools for probing biological systems. Future research will likely see an expansion of their use in various areas of chemical biology.
Potential applications include:
Peptide and Protein Engineering: The incorporation of modified tryptophans into peptides and proteins can alter their structure, function, and stability. bohrium.com This allows for the creation of novel biomaterials and therapeutic agents. The chemoselective functionalization of tryptophan residues provides access to site-selective bioconjugation of proteins. researchgate.net
Fluorescent Probes: The intrinsic fluorescence of the tryptophan indole ring makes it a useful spectroscopic probe. acs.orgacs.org Modifications to the indole ring can alter its fluorescent properties, enabling the development of new sensors for studying biomolecular interactions. researchgate.net
Drug Discovery: Tryptophan derivatives are found in many natural products with interesting biological activities and are important intermediates in the synthesis of pharmaceuticals. frontiersin.orgnih.govresearchgate.net The development of new tryptophan derivatives could lead to the discovery of novel drugs. researchgate.net Halogenated tryptophans, for instance, are important intermediates for the pharmaceutical and chemical industries. nih.gov
Integration of Advanced Analytical and Computational Techniques
The combination of experimental and computational methods is becoming increasingly important for understanding the properties and behavior of complex molecules like this compound.
Future research will benefit from the integration of:
Advanced Mass Spectrometry: Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are crucial for the accurate analysis of tryptophan metabolites and their derivatives in biological samples. diva-portal.org
Spectroscopic Methods: Fourth-derivative spectrophotometry can be used to analyze the local environment of tryptophan residues in proteins, providing insights into protein conformation. researchgate.net
Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can provide detailed information about the structure, dynamics, and reactivity of tryptophan derivatives. nih.govnih.gov These methods can be used to predict the binding of inhibitors to enzymes and to understand the mechanism of chemical reactions. nih.gov For example, computational studies have been used to investigate the interaction of phenylalanine derivative inhibitors with tryptophan hydroxylase-1. nih.gov
Q & A
Q. What nonclinical data are required to justify this compound’s inclusion in first-in-human trials?
- Methodological Answer : Submit toxicity profiles (acute/chronic dosing in rodents), genotoxicity assays (Ames test), and pharmacokinetic data to regulatory bodies. Align with FDA/EMA guidelines for Investigational New Drug (IND) applications. Include rationale for dose escalation based on preclinical efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
